N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a benzo[cd]indole core substituted with a 1-ethyl-2-oxo group and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. Its molecular formula is C₂₁H₁₈N₂O₄ (molecular weight: 362.38 g/mol). The benzo[cd]indole scaffold is notable for its planar aromatic structure, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-2-24-17-8-7-16(14-4-3-5-15(20(14)17)22(24)26)23-21(25)13-6-9-18-19(12-13)28-11-10-27-18/h3-9,12H,2,10-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKGMOPLPOZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=C(C=C4)OCCO5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzodioxine moiety and an indole derivative. Its molecular formula is with a molecular weight of approximately 366.39 g/mol. The structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that the compound exhibits multiple biological activities primarily through its interaction with various receptors and enzymes. Some of the notable mechanisms include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that it may target specific signaling pathways involved in cell survival and growth.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence suggesting that it possesses antimicrobial activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
Case Studies
- Anticancer Efficacy : In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm respectively, suggesting moderate antibacterial activity .
Table 2: Summary of Biological Activities
Scientific Research Applications
Biological Properties
The compound exhibits a range of biological activities attributed to its structural features:
- Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The presence of the sulfonamide group may confer anti-inflammatory effects, making it a candidate for inflammatory disease treatments.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Anticancer |
Pharmacological Applications
Given its structural complexity and biological activity, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential applications in:
- Drug Development : The compound may serve as a lead structure for developing new drugs targeting specific diseases.
- Cancer Research : Its ability to interact with cellular targets suggests it could play a role in anticancer therapies.
- Neuropharmacology : Structures similar to this compound have been studied for their effects on neurological pathways.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with other benzodioxine- and heterocycle-containing molecules. One notable analogue is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (), which has the following features:
- Molecular formula : C₂₉H₂₈N₂O₅ (molecular weight: 484.55 g/mol).
- Core structure: Combines a 2,3-dihydro-1,4-benzodioxine with a tetrahydroisoquinolin-5-yloxyacetamide group.
- Substituents : A 2-methylphenylmethyl group and an acetamide linker.
Comparative Analysis
Functional Implications
Solubility : The ethyl group in the target compound may enhance lipophilicity compared to the polar acetamide linker in ’s analogue.
Metabolic Stability : The 2-oxo group in the target compound could reduce susceptibility to oxidative metabolism relative to the methylphenyl group in ’s compound.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence. Its design suggests optimization for target selectivity, possibly in oncology or neurology.
- Compound : Listed in chemical databases (e.g., ZINC2716594, AKOS024583337) but lacks published activity data .
- Gaps : Comparative studies on binding affinity, pharmacokinetics, or toxicity are absent. Hypotheses are based on structural extrapolation.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how do they influence its physicochemical properties?
- The compound contains a benzo[cd]indole core fused with a 1,4-benzodioxine ring and an ethyl-oxo group. The rigidity of the fused aromatic systems contributes to thermal stability, while the carboxamide and oxo groups enhance polarity, affecting solubility and hydrogen-bonding potential. Computational models (e.g., PubChem-derived data) suggest a molecular weight of ~463.5 g/mol and logP values indicative of moderate lipophilicity .
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Synthesis typically involves multi-step reactions:
- Step 1: Alkylation of benzo[cd]indole precursors using ethyl halides under basic conditions (e.g., NaH in DMF).
- Step 2: Coupling of the intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxamide via amide bond formation (e.g., EDC/HOBt catalysis).
- Optimization tips: Monitor reaction progress using TLC and HPLC; adjust temperature (60–80°C) and solvent polarity (e.g., DCM/THF mixtures) to improve yields (target: >70%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Resolve aromatic proton environments (δ 6.5–8.5 ppm) and confirm carboxamide carbonyl signals (~168–170 ppm).
- HRMS: Validate molecular formula (e.g., [M+H]+ at m/z 464.5).
- X-ray crystallography: Resolve 3D conformation to study steric effects on biological interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. PARP-1) may arise from assay conditions (pH, substrate concentration) or structural analogs (e.g., thiophene vs. chromene derivatives). Validate findings via:
- Comparative studies: Test the compound alongside analogs under standardized conditions.
- Computational docking: Use Schrödinger Suite or AutoDock to predict binding affinities to conflicting targets .
Q. What strategies are effective for optimizing this compound’s selectivity toward specific biological targets?
- Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxine ring to enhance π-stacking with enzyme active sites.
- Pharmacophore modeling: Map essential hydrogen-bond acceptors/donors using MOE or Discovery Studio to guide derivatization .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- pH stability assays: The compound degrades rapidly in acidic environments (t½ < 2 hrs at pH 2), necessitating prodrug formulations (e.g., ester prodrugs for oral delivery).
- Oxidative stability: Susceptibility to CYP450 metabolism requires co-administration with cytochrome inhibitors (e.g., ketoconazole) .
Methodological Considerations
Q. What in vitro assays are recommended to evaluate its mechanism of action?
- Enzyme inhibition: Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time monitoring of PARP-1 or α-glucosidase activity.
- Cell-based assays: Measure apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to assess anticancer potential .
Q. How can computational tools aid in predicting off-target interactions?
- Molecular dynamics simulations (GROMACS): Simulate binding to unintended targets (e.g., hERG channels) to evaluate cardiotoxicity risks.
- Chemoproteomics: Use activity-based protein profiling (ABPP) to identify non-canonical targets .
Key Challenges & Future Directions
- Challenge: Low bioavailability due to poor aqueous solubility.
Solution: Develop nanocrystal formulations or lipid-based carriers. - Future Work: Explore synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in oncology models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
